molecular formula C22H26Cl2N2O2S B11502050 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine

Cat. No.: B11502050
M. Wt: 453.4 g/mol
InChI Key: DARIADTXGGQNFZ-UHFFFAOYSA-N
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Description

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine is a synthetic arylpiperazine derivative featuring a sulfonyl group linked to a cyclohexyl-substituted phenyl ring and a 2,5-dichlorophenyl moiety on the piperazine core. Its structural complexity arises from the combination of a lipophilic cyclohexyl group and electron-withdrawing chlorine atoms, which influence receptor binding and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of automated solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

Piperazine derivatives with aryl sulfonyl and dichlorophenyl groups exhibit varied pharmacological profiles depending on substituent positions and electronic properties. Key analogs include:

Compound Name Substituents on Piperazine Core Key Receptor Affinity Notes
Target Compound 4-Cyclohexylphenylsulfonyl, 2,5-dichlorophenyl Likely high 5-HT6/D2 affinity High lipophilicity due to cyclohexyl group
1-(2,3-Dichlorophenyl)piperazine () 2,3-Dichlorophenyl Potent 5-HT6/D2 ligands Optimal Cl positioning enhances binding
1-(3,5-Dichlorophenyl)piperazine () 3,5-Dichlorophenyl Moderate 5-HT7 affinity Broader steric hindrance reduces selectivity
1-(2,5-Dichlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine () 4-Methoxy-2,5-dimethylphenylsulfonyl Unreported Methoxy group improves solubility
1-(2-Fluorophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine () 2-Fluorophenyl Likely lower D2 affinity Fluorine's electronegativity alters binding

Key Findings :

  • Lipophilicity and Receptor Binding : The cyclohexyl group in the target compound enhances lipophilicity, favoring 5-HT6/D2 receptor interactions, as seen in analogs with 2,3-dichlorophenyl groups . However, bulky substituents (e.g., cyclohexyl) may reduce solubility and 5-HT7 affinity compared to smaller groups like methoxy .
  • Chlorine Position : 2,5-Dichloro substitution (target compound) vs. 2,3-dichloro () leads to distinct electronic profiles. The 2,3-isomer shows higher 5-HT6/D2 potency due to optimized halogen bonding .

Challenges :

  • Bulky cyclohexyl groups may reduce reaction efficiency, requiring optimized conditions (e.g., prolonged reflux, excess reagents) .

Biological Activity

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine, with the CAS number 633280-15-6, is a compound that belongs to the piperazine class and has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C22H26Cl2N2O2S
  • Molecular Weight : 453.43 g/mol
  • Structure : The compound features a piperazine core substituted with a sulfonyl group and dichlorophenyl moieties, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperazine Ring : Cyclization of appropriate diamines.
  • Introduction of the Cyclohexylbenzenesulfonyl Group : Achieved through sulfonylation reactions using sulfonyl chlorides.
  • Attachment of the Dichlorophenyl Group : Often accomplished via Friedel-Crafts alkylation or other aromatic substitution methods.

These steps are crucial for obtaining high yields and purity in industrial applications.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This antibacterial action is attributed to the compound's ability to inhibit bacterial growth by interfering with essential cellular processes.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds bearing similar structures have demonstrated strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease.
  • Urease Inhibition : The compound exhibited potent urease inhibition with IC50 values significantly lower than standard references . Urease inhibitors are valuable in treating urinary tract infections and other conditions related to urease-producing bacteria.

Anticancer Potential

The sulfonamide moiety in this compound has been linked to anticancer activities. Research indicates that similar piperazine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The potential for developing these compounds into therapeutic agents for cancer treatment is an area of ongoing research.

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives:

  • Antimicrobial Studies : A study highlighted that certain piperazine derivatives showed significant antibacterial activity against multiple strains, suggesting a broad-spectrum antimicrobial potential .
  • Enzyme Inhibition Profiles : Another research effort detailed the synthesis and biological evaluation of piperazine compounds that revealed strong AChE and urease inhibition, emphasizing their therapeutic relevance .
  • Pharmacological Investigations : Studies have also reported on the binding interactions of these compounds with bovine serum albumin (BSA), indicating their pharmacokinetic properties and potential effectiveness in vivo .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against S. typhi, B. subtilis
AChE InhibitionStrong inhibitory activity
Urease InhibitionPotent inhibition with low IC50 values
Anticancer PotentialInduction of apoptosis in tumor cells

Properties

Molecular Formula

C22H26Cl2N2O2S

Molecular Weight

453.4 g/mol

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine

InChI

InChI=1S/C22H26Cl2N2O2S/c23-19-8-11-21(24)22(16-19)25-12-14-26(15-13-25)29(27,28)20-9-6-18(7-10-20)17-4-2-1-3-5-17/h6-11,16-17H,1-5,12-15H2

InChI Key

DARIADTXGGQNFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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